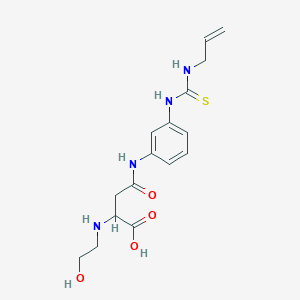
4-((3-(3-Allylthioureido)phenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((3-(3-Allylthioureido)phenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C16H22N4O4S and its molecular weight is 366.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-((3-(3-Allylthioureido)phenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid, a compound with a complex structure, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key features of the compound include:
- Functional Groups : Contains an allylthiourea moiety, a hydroxyethylamine group, and a 4-oxobutanoic acid backbone.
- Molecular Weight : Approximately 396.48 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiourea derivative followed by amination and subsequent modifications to introduce the hydroxyethyl group.
Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory activity. For instance, studies have shown that derivatives of oxobutanoic acids can inhibit inflammatory pathways, suggesting potential use in treating conditions like arthritis or other inflammatory diseases .
Antinociceptive Effects
There is evidence to suggest that this compound may possess antinociceptive properties. In animal models, derivatives have demonstrated a reduction in pain responses, indicating a mechanism that may involve modulation of pain pathways .
Antimicrobial Activity
Preliminary studies have also explored the antimicrobial properties of similar compounds. The presence of the thiourea group has been linked to enhanced antibacterial activity against various pathogens, making it a candidate for further investigation in the field of infectious diseases .
Case Studies
| Study | Findings |
|---|---|
| Igidov et al. (2022) | Reported significant anti-inflammatory effects in models treated with derivatives of oxobutanoic acids. |
| Shipilovskikh et al. (2013) | Demonstrated analgesic activity in substituted oxobutanoic acids, suggesting potential for pain relief applications. |
| Gavkus et al. (2012) | Found enhanced antimicrobial activity in related thiourea compounds against Gram-positive bacteria. |
The biological activities of this compound are likely mediated through multiple mechanisms:
- Inhibition of Pro-inflammatory Cytokines : Similar compounds have been shown to downregulate cytokines such as TNF-alpha and IL-6.
- Modulation of Pain Pathways : The analgesic effects may arise from interaction with opioid receptors or inhibition of cyclooxygenase enzymes.
Propiedades
IUPAC Name |
2-(2-hydroxyethylamino)-4-oxo-4-[3-(prop-2-enylcarbamothioylamino)anilino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O4S/c1-2-6-18-16(25)20-12-5-3-4-11(9-12)19-14(22)10-13(15(23)24)17-7-8-21/h2-5,9,13,17,21H,1,6-8,10H2,(H,19,22)(H,23,24)(H2,18,20,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMBSUAQLSWTIEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NC1=CC=CC(=C1)NC(=O)CC(C(=O)O)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













